molecular formula C14H7N3O6 B273751 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione

5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B273751
M. Wt: 313.22 g/mol
InChI Key: DJFAQHIQHBHOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione, commonly known as NNID, is a synthetic compound that has been widely used in scientific research. NNID is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response to viral and bacterial infections.

Mechanism of Action

NNID inhibits the enzymatic activity of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione by binding to its catalytic pocket. This prevents the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule that activates the STING pathway and induces the production of type I interferons. By inhibiting this compound, NNID effectively suppresses the innate immune response to viral and bacterial infections.
Biochemical and Physiological Effects:
NNID has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. NNID has also been shown to reduce the severity of autoimmune diseases in mouse models.

Advantages and Limitations for Lab Experiments

NNID is a highly specific inhibitor of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione and does not affect other DNA sensors or signaling pathways. This makes it a valuable tool for studying the role of this compound in the innate immune response and autoimmune diseases. However, NNID has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, NNID has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of NNID and its role in the innate immune response. One potential area of research is the development of more potent and selective 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione inhibitors that can be used in human clinical trials. Another area of research is the identification of other molecules that interact with this compound and modulate its activity. Finally, the role of this compound in the development of cancer and other diseases is an area of active research, and NNID may have potential applications in these fields.

Synthesis Methods

NNID can be synthesized by the reaction between 2-nitrobenzaldehyde and phthalic anhydride in the presence of concentrated sulfuric acid. The resulting product is then reduced with sodium dithionite to yield NNID. This synthesis method has been optimized to produce high yields of pure NNID.

Scientific Research Applications

NNID has been extensively used in scientific research to study the role of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione in the innate immune response. It has been shown to inhibit the production of type I interferons, which are crucial in the defense against viral and bacterial infections. NNID has also been used to study the role of this compound in the development of autoimmune diseases, such as lupus and rheumatoid arthritis.

properties

Molecular Formula

C14H7N3O6

Molecular Weight

313.22 g/mol

IUPAC Name

5-nitro-2-(2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-9-6-5-8(16(20)21)7-10(9)14(19)15(13)11-3-1-2-4-12(11)17(22)23/h1-7H

InChI Key

DJFAQHIQHBHOBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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